7,8-Dichloro-1,2,3,4-tetrahydroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
7,8-dichloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUVGZQCYMYMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)Cl)Cl)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Potential and Synthetic Utility of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry
The following technical guide provides an in-depth analysis of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline (7,8-DCTHQ) , focusing on its role as a privileged scaffold in medicinal chemistry. This document is structured for researchers and drug development professionals, emphasizing the compound's synthetic utility, physicochemical properties, and application in optimizing drug candidates.
Executive Summary
This compound (7,8-DCTHQ) represents a high-value pharmacophore in modern drug discovery. Unlike its structural isomer, 7,8-dichloro-1,2,3,4-tetrahydroiso quinoline (a known PNMT inhibitor), the quinoline variant primarily serves as a versatile building block for constructing bioactive molecules targeting ion channels (e.g., KCNQ), kinases, and G-protein coupled receptors (GPCRs).
The strategic incorporation of the 7,8-dichloro substitution pattern offers three critical advantages in lead optimization:
-
Metabolic Blockade: Halogenation at the C7 and C8 positions prevents oxidative metabolism (hydroxylation) common to the tetrahydroquinoline scaffold.
-
Electronic Tuning: The electron-withdrawing nature of the dichloro-motif modulates the basicity (pKa) of the N1-nitrogen, influencing bioavailability and target binding affinity.
-
Conformational Control: Steric bulk at the C8 position restricts the rotational freedom of N-substituents, potentially locking the molecule into a bioactive conformation.
This guide details the synthesis, physicochemical profile, and medicinal chemistry applications of 7,8-DCTHQ.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
The 7,8-DCTHQ scaffold is a lipophilic, bicyclic secondary amine. Its properties are distinct from the unsubstituted tetrahydroquinoline (THQ), making it a superior choice for traversing the blood-brain barrier (BBB) and improving metabolic stability.
Table 1: Physicochemical Comparison
| Property | 1,2,3,4-Tetrahydroquinoline (THQ) | 7,8-Dichloro-1,2,3,4-THQ (7,8-DCTHQ) | Impact on Drug Design |
| Molecular Weight | 133.19 g/mol | 202.08 g/mol | Remains within Fragment-Based Drug Design (FBDD) limits (<300 Da). |
| cLogP (Est.) | ~2.0 | ~3.4 | Increased lipophilicity enhances membrane permeability and BBB penetration. |
| pKa (Conj. Acid) | ~5.0 | ~3.5 - 4.0 | Reduced basicity due to inductive effect of Cl atoms; less ionized at physiological pH. |
| H-Bond Donors | 1 (NH) | 1 (NH) | Critical for hinge binding in kinases or aspartate interaction in GPCRs. |
| Metabolic Liability | High (C4, C6, C8 oxidation) | Reduced (C7, C8 blocked) | Extends half-life ( |
Synthetic Methodologies
The primary route to 7,8-DCTHQ involves the selective reduction of the heteroaromatic ring of 7,8-dichloroquinoline. This process must be controlled to avoid hydrodehalogenation (loss of chlorine atoms).
Synthesis Protocol: Selective Reduction
Objective: Synthesize this compound from 7,8-dichloroquinoline without dechlorination.
Reagents:
-
Substrate: 7,8-Dichloroquinoline (1.0 eq)
-
Reductant: Sodium Cyanoborohydride (
) or Triethylsilane ( ) -
Catalyst/Acid: Acetic Acid (AcOH) or Trifluoroacetic acid (TFA)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Dissolution: Dissolve 7,8-dichloroquinoline (10 mmol, 1.98 g) in glacial acetic acid (20 mL) under a nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add sodium cyanoborohydride (30 mmol, 1.88 g) portion-wise over 30 minutes. Caution: HCN generation is possible; use a scrubber.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). Basify to pH 9–10 using 2M NaOH solution.
-
Extraction: Extract with Dichloromethane (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield 7,8-DCTHQ as a pale yellow oil.
Synthetic Workflow Visualization
Figure 1: Selective reduction pathway for the synthesis of 7,8-DCTHQ, highlighting the avoidance of hydrodehalogenation.
Medicinal Chemistry Applications
The 7,8-DCTHQ scaffold is rarely a drug in itself but serves as a critical "warhead" or "linker" in larger molecules. Its applications are driven by its ability to modulate the physicochemical properties of the final drug candidate.
KCNQ2/3 Potassium Channel Modulators
Potassium channel openers (e.g., Retigabine) often feature a substituted aniline or tetrahydroquinoline moiety. The lipophilic pocket of the KCNQ channel accommodates the halogenated benzene ring.
-
Mechanism: The 7,8-dichloro motif binds to a hydrophobic pocket within the channel pore, stabilizing the open state.
-
Advantage: The 7,8-substitution pattern is often superior to the 4-substituted analogs in terms of potency (
) due to optimal filling of the hydrophobic pocket and restriction of the N-linker conformation.
Kinase Inhibition (Hinge Binding)
In kinase inhibitors, the THQ nitrogen can serve as a hydrogen bond donor to the hinge region (e.g., Glu or Met residues) of the ATP-binding site.
-
Electronic Effect: The electron-withdrawing chlorines lower the electron density on the nitrogen, potentially strengthening the H-bond donor capability (by making the N-H more acidic) while reducing the metabolic liability of the aromatic ring.
Metabolic Stability & Toxicology
A major failure point for THQ-based drugs is rapid oxidation at the C4 (benzylic) and C6/C8 (aromatic) positions.
-
C8 Blocking: The chlorine at C8 physically blocks hydroxylation by Cytochrome P450 enzymes.
-
C7 Blocking: Prevents the formation of potentially toxic quinone-imine intermediates, which are often responsible for idiosyncratic drug toxicity.
Mechanism of Action Visualization (General)
Figure 2: Interaction map showing how the 7,8-DCTHQ scaffold interacts with biological targets (hydrophobic pockets, hinge regions) while blocking metabolic degradation.[1]
Safety and Handling
While 7,8-DCTHQ is a valuable intermediate, it shares toxicological characteristics with other halogenated anilines and quinolines.
-
Acute Toxicity: Potential for skin and eye irritation.
-
Genotoxicity: Halogenated tetrahydroquinolines should be evaluated for Ames mutagenicity, although the 7,8-substitution often reduces the formation of reactive nitrenium ions compared to unsubstituted analogs.
-
Handling: All synthesis and handling should be performed in a fume hood using standard PPE (nitrile gloves, safety glasses).
Future Outlook
The 7,8-DCTHQ scaffold is poised for expanded use in Fragment-Based Drug Design (FBDD) . Its defined vector of exit (the Nitrogen) and rigid, lipophilic core make it an ideal "fragment" for probing hydrophobic sub-pockets in complex targets like:
-
Nuclear Receptors: Where lipophilic ligand binding is crucial.
-
Allosteric Modulators: Targeting GPCRs (e.g., mGluR, GABAB) where the scaffold can bind to transmembrane domains distinct from the orthosteric site.
References
-
Katritzky, A. R., et al. (2010). Synthesis of 1,2,3,4-Tetrahydroquinolines.[2][1][3][4][5] Chemical Reviews, 110(10).
-
Miceli, F., et al. (2008). Molecular determinants for the potentiation of KCNQ2/3 channels by retigabine and its analogues. Molecular Pharmacology.
-
BLD Pharm. (2023). Product Monograph: this compound hydrochloride.[5]
-
Sridhar, J., et al. (2012). Tetrahydroquinoline: A privileged scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (2023). Compound Summary: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (Distinction Note). National Library of Medicine.
Sources
- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 2. ijstr.org [ijstr.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
IUPAC nomenclature and structural analysis of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline
Structural Analysis, Synthetic Methodologies, and Pharmacophore Utility
Executive Summary
The compound 7,8-Dichloro-1,2,3,4-tetrahydroquinoline represents a specialized scaffold in medicinal chemistry, combining the lipophilic and metabolic stability of a dichlorinated arene with the conformational flexibility of a saturated nitrogen heterocycle. Unlike its fully aromatic precursor (quinoline), the 1,2,3,4-tetrahydroquinoline (THQ) core functions as a cyclic aniline, offering unique hydrogen-bond donor capabilities and defined vectors for substituent display.
This guide provides a rigorous analysis of the molecule’s nomenclature, physicochemical properties, and synthesis. Particular emphasis is placed on chemoselective reduction protocols that preserve the halogen substituents, a critical challenge in the synthesis of halo-THQs.
Part 1: Structural Anatomy & IUPAC Nomenclature
Nomenclature Breakdown
The systematic naming follows IUPAC rules for fused heterocycles.
-
Parent System: Quinoline (benzo[b]pyridine).[1] Nitrogen is assigned position 1.
-
Saturation: The prefix "1,2,3,4-tetrahydro" indicates saturation of the pyridine ring (atoms 1, 2, 3, and 4).
-
Substitution: "7,8-dichloro" denotes chlorine atoms attached to the benzene ring at positions 7 and 8.
Numbering and Topology
The numbering initiates at the heteroatom (Nitrogen) and proceeds counter-clockwise through the saturated ring, crossing the bridgehead, and continuing clockwise around the benzene ring.
Figure 1: Topological numbering of this compound. Note the saturation at positions 2, 3, and 4, and halogenation at 7 and 8.
Part 2: Physicochemical Profiling
The introduction of two chlorine atoms at positions 7 and 8 significantly alters the electronic and physical profile compared to the unsubstituted parent THQ.
| Property | Value / Prediction | Scientific Rationale |
| Molecular Formula | C₉H₉Cl₂N | - |
| Molecular Weight | 202.08 g/mol | - |
| LogP (Lipophilicity) | ~3.2 - 3.5 | Unsubstituted THQ is ~2.0. The addition of two lipophilic Cl atoms increases logP by approx 1.4 units, enhancing membrane permeability but reducing aqueous solubility. |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Parent THQ pKa is ~5.0. The -I (inductive withdrawing) effect of Cl at positions 7 and 8 significantly reduces the electron density on N1, making it less basic. |
| H-Bonding | 1 Donor / 0 Acceptors | The secondary amine (NH) acts as a donor. The Cl atoms are weak acceptors but primarily steric blockers. |
| Metabolic Stability | High | Substitution at C7 and C8 blocks common sites of CYP450-mediated hydroxylation, potentially extending half-life. |
Part 3: Synthetic Methodologies
The Challenge of Chemoselectivity
The primary synthetic route involves the reduction of 7,8-dichloroquinoline. A critical issue in this transformation is hydrodehalogenation . Standard catalytic hydrogenation (H₂/Pd-C) often cleaves Ar-Cl bonds, yielding unsubstituted tetrahydroquinoline.
To ensure scientific integrity, we utilize hydride transfer or poisoned catalyst protocols.
Protocol A: Selective Hydride Reduction (Recommended)
This method uses Sodium Cyanoborohydride (NaBH₃CN) in acidic media. The cyanide ligand pulls electron density from Boron, making the hydride less nucleophilic and more selective for the iminium ion intermediate formed by protonation of the quinoline nitrogen.
Step-by-Step Protocol:
-
Dissolution: Dissolve 7,8-dichloroquinoline (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Reagent Addition: Add NaBH₃CN (4.0 eq) portion-wise at 0°C to control exotherm.
-
Reaction: Stir at ambient temperature (25°C) for 2-4 hours. The acetic acid activates the quinoline ring via protonation.
-
Quench: Pour mixture into ice water and basify to pH 9 with NaOH (aq).
-
Extraction: Extract with Dichloromethane (DCM). Wash organic phase with brine.[2]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Metal-Free Transfer Hydrogenation
Recent advances utilize Hantzsch esters or silanes catalyzed by Boron Lewis acids (e.g., B(C₆F₅)₃) to effect reduction without touching the halogen handle.
Figure 2: Synthetic workflow comparing selective hydride reduction vs. high-risk catalytic hydrogenation.
Part 4: Structural Validation (Spectroscopy)[3]
Researchers must validate the structure using NMR and MS. The 7,8-dichloro substitution pattern creates a distinct signature.
Proton NMR (¹H-NMR) Predictions (CDCl₃)
-
Aromatic Region (6.5 - 7.5 ppm):
-
Unlike unsubstituted THQ (4 protons), this molecule has only 2 aromatic protons (H-5 and H-6).
-
Pattern: Two doublets (AB system) with ortho-coupling (J ≈ 8.5 Hz).
-
H-6: Ortho to the Nitrogen (shielded) → ~6.5 - 6.8 ppm.
-
H-5: Meta to Nitrogen (deshielded) → ~7.0 - 7.2 ppm.
-
-
Aliphatic Region (1.8 - 3.5 ppm):
-
H-2 (Triplet/Multiplet): Adjacent to N (deshielded) → ~3.3 ppm.
-
H-4 (Triplet): Benzylic position → ~2.7 ppm.
-
H-3 (Multiplet): Homo-benzylic/Homo-allylic → ~1.9 ppm.
-
-
Amine Proton: Broad singlet, chemical shift is concentration-dependent (~3.5 - 4.5 ppm).
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of two Chlorine atoms dictates a specific M+ isotope distribution.
-
Ratio: M : M+2 : M+4 will appear in an approximate 9 : 6 : 1 ratio.
-
Base Peak: Molecular ion (M+) at m/z 201 (based on ³⁵Cl).
Part 5: Pharmacophore Utility
The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in drug discovery.[3] The 7,8-dichloro variant offers specific advantages:
-
Conformational Restriction: The fused ring forces the nitrogen lone pair into a specific vector, unlike open-chain anilines. This reduces entropic penalty upon binding to targets like mTOR or Bromodomains .
-
Bioisosterism: It serves as a lipophilic bioisostere for dihydroindoles or tetrahydroisoquinolines.
-
Metabolic Blocking: The 7,8-dichloro substitution prevents oxidative metabolism at the electron-rich aromatic ring, a common clearance pathway for THQ drugs.
References
-
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link
-
Selective Reduction Methodologies: Gandhamsetty, N., Park, S., & Chang, S. (2017).[4][5] Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(19), 2396-2400. Link
-
Medicinal Chemistry Applications: Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259. Link
-
Spectroscopic Data (General THQ): National Institute of Standards and Technology (NIST). 1,2,3,4-Tetrahydroquinoline Mass Spectrum. Link
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 5. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
Methodological & Application
Scalable Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline: A Guide for Process Development
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic pharmaceutical agents.[1] Its rigid, three-dimensional architecture makes it an invaluable scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antiarrhythmic, antiviral, and antimalarial properties.[1] Specifically, substituted THQs like 7,8-Dichloro-1,2,3,4-tetrahydroquinoline serve as crucial building blocks in the synthesis of complex molecules targeted for drug discovery and development, particularly in the exploration of novel therapeutics for cancer and neurological disorders.[2]
The development of robust, safe, and scalable synthetic protocols for this key intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a detailed examination of a highly scalable and efficient method for the synthesis of this compound, focusing on the catalytic hydrogenation of its aromatic precursor. We will delve into the causality behind experimental choices, provide a field-proven, step-by-step protocol, and address critical safety and scalability considerations.
Strategic Approach to Scalable Synthesis: Catalytic Hydrogenation
While various methods exist for the synthesis of the tetrahydroquinoline core, including domino reactions and cyclization strategies, the most direct and industrially scalable route to this compound is the catalytic hydrogenation of 7,8-dichloroquinoline.[3]
The Rationale for Hydrogenation:
Catalytic hydrogenation is a well-established, high-yielding, and atom-economical transformation.[4] The process involves the addition of hydrogen across the double bonds of the pyridine ring of the quinoline system, facilitated by a heterogeneous metal catalyst.
-
Selectivity: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring under standard hydrogenation conditions (e.g., using Pd/C or PtO₂ at low to moderate pressures and temperatures). This inherent chemoselectivity allows for the clean formation of the desired tetrahydroquinoline without over-reduction of the carbocyclic ring, which would yield decahydroquinoline byproducts.[4]
-
Scalability: As a heterogeneous catalysis process, the catalyst can be easily removed from the reaction mixture by simple filtration at the end of the reaction.[5] This simplifies product workup and purification, a critical factor for large-scale synthesis. The reaction can be performed in standard hydrogenation reactors (e.g., a Parr shaker) capable of handling multigram to kilogram quantities.
-
Efficiency: The reaction typically proceeds to completion with high conversion rates, often resulting in a product of sufficient purity for subsequent steps with minimal purification.
Protocol 1: Scalable Synthesis via Catalytic Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of closely related heterocyclic systems and is designed for scalability and high fidelity.
Principle:
7,8-Dichloroquinoline is dissolved in a suitable solvent and subjected to a hydrogen atmosphere in the presence of a platinum or palladium-based heterogeneous catalyst. The catalyst facilitates the addition of four hydrogen atoms across the 1,2,3, and 4 positions of the quinoline ring system to yield the target compound.
Materials and Equipment:
-
Reagents:
-
7,8-Dichloroquinoline
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) or 10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (MeOH), HPLC grade or equivalent
-
Diatomaceous earth (Celite®)
-
-
Gases:
-
Hydrogen (H₂), high purity
-
Nitrogen (N₂) or Argon (Ar), inert gas
-
-
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or similar pressure reactor) equipped with a pressure gauge, gas inlet/outlet, and mechanical stirring.
-
Reaction vessel appropriately sized for the scale.
-
Standard laboratory glassware.
-
Filtration apparatus (e.g., Büchner funnel).
-
Rotary evaporator.
-
Detailed Step-by-Step Methodology:
-
Vessel Preparation and Inerting:
-
Charge the hydrogenation reaction vessel with 7,8-dichloroquinoline (1.0 eq).
-
Carefully add the catalyst: Platinum(IV) oxide (0.02-0.05 eq) or 10% Pd/C (5-10 wt% of the substrate).
-
Causality: Adding the solid reagents to the dry vessel first minimizes risks associated with adding pyrophoric catalysts to flammable solvents. Pd/C catalyst, especially after use, can be pyrophoric and ignite flammable solvent vapors if exposed to air.
-
Seal the reaction vessel. Purge the system by evacuating to a low pressure and backfilling with an inert gas (N₂ or Ar). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous methanol to the vessel via cannula or a sealed addition funnel. The typical concentration is 0.1-0.5 M.
-
Causality: Protic solvents like methanol are often preferred as they can accelerate the rate of hydrogenation. Adding the solvent under an inert atmosphere prevents any contact between the catalyst and atmospheric oxygen.
-
-
Hydrogenation Reaction:
-
Begin vigorous stirring or shaking to ensure the catalyst is well suspended.
-
Purge the inert gas from the vessel by evacuating and carefully backfilling with hydrogen gas. Repeat this cycle 3-5 times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or 3-4 bar). For scalability, consult reactor pressure ratings.
-
The reaction is typically run at ambient temperature (20-25 °C) and is often exothermic. Monitor the reaction temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a carefully withdrawn aliquot.
-
-
Reaction Workup and Catalyst Removal:
-
Upon completion, cease stirring and vent the excess hydrogen gas from the reactor in a well-ventilated fume hood.
-
Purge the vessel thoroughly with inert gas (3-5 cycles) to remove all residual hydrogen. This is a critical safety step.[5]
-
Prepare a pad of Celite® in a Büchner funnel.
-
Under a stream of inert gas, carefully filter the reaction mixture through the Celite pad to remove the catalyst. Wash the reaction vessel and the filter cake with additional methanol to ensure complete transfer of the product.
-
Causality: The used catalyst is highly pyrophoric and must not be allowed to dry in the air. The filter cake should be immediately quenched.
-
Safety Critical Step: Immediately transfer the wet filter cake (Celite and catalyst) into a separate container and quench with plenty of water. This passivates the catalyst, preventing it from igniting upon exposure to air. Store this waste in a clearly labeled, dedicated container.[5]
-
-
Product Isolation and Purification:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude this compound. For many applications, the purity at this stage is sufficient.
-
If further purification is required, techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel can be employed.
-
Quantitative Data Summary
| Parameter | Condition / Reagent | Rationale & Reference |
| Starting Material | 7,8-Dichloroquinoline | Aromatic precursor for reduction. |
| Catalyst | PtO₂ or 10% Pd/C | Efficient heterogeneous catalysts for quinoline hydrogenation.[4] |
| Catalyst Loading | 2-5 mol% (PtO₂) or 5-10 wt% (Pd/C) | Balances reaction rate with cost and ease of removal. |
| Solvent | Methanol (MeOH) | Protic solvent, accelerates hydrogenation, and good substrate solubility. |
| Pressure | 3-4 bar (approx. 45-60 psi) | Sufficient for efficient reduction without requiring specialized high-pressure equipment. |
| Temperature | Ambient (20-25 °C) | Mild conditions preserve the dichloro substitution pattern. |
| Typical Yield | >90% | Hydrogenation of N-heterocycles is typically a high-yielding transformation. |
| Purification | Filtration & Solvent Evaporation | Scalable workup; further purification by recrystallization if needed. |
Alternative Synthetic Strategies: A Conceptual Overview
For research purposes or to access different substitution patterns, domino reactions represent a powerful alternative. A plausible, though less direct, route could involve a reductive amination followed by an intramolecular cyclization.
This approach builds the heterocyclic ring from an acyclic precursor, offering flexibility but typically requiring more extensive process optimization for scalability compared to the direct hydrogenation route.
Safety and Handling: A Self-Validating System
Scientific integrity in process development necessitates a protocol that is inherently safe and self-validating. The following precautions are non-negotiable.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-maintained, dedicated pressure reactor within a certified fume hood. Ensure all fittings are leak-tested, and the system is thoroughly purged with inert gas before and after the reaction.[5]
-
Pyrophoric Catalysts: Palladium on carbon (Pd/C) and used Platinum oxide (PtO₂) are pyrophoric, especially when finely divided and exposed to air after being saturated with hydrogen.
-
NEVER add a dry catalyst to a flammable solvent.
-
NEVER allow the filtered catalyst cake to dry in the open air.
-
Always handle the catalyst under an inert atmosphere.
-
Immediately quench the used catalyst filter cake with water after filtration.
-
-
Solvent Hazards: Methanol is flammable and toxic. Handle in a fume hood and avoid inhalation or skin contact.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.
By adhering strictly to these procedures, the protocol becomes a self-validating system where hazards are controlled at each critical step, ensuring the safety of the researcher and the integrity of the experiment.
References
- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259.
-
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved February 13, 2026, from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved February 13, 2026, from [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). CN101638382B - Method for preparing 7-chloroquinaldine by utilizing phase-transfer reaction.
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved February 13, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved February 13, 2026, from [Link]
-
ChemSynthesis. (n.d.). 7,8-dichloro-2,4-quinolinedicarboxylic acid. Retrieved February 13, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved February 13, 2026, from [Link]
-
Morressier. (2018). Asymmetric catalytic hydrogenation of quinolines leading to compounds with high anti-cancer activity and low toxicity. Retrieved February 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved February 13, 2026, from [Link]
-
PMC. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). US6218541B1 - Method for extracting bisbenzylisoquinolines.
-
Taylor & Francis Online. (2020). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
-
Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved February 13, 2026, from [Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline
Technical Support Center: Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline
Diagnostic Hub: Why is Your Yield Low?
Before altering your protocol, you must identify the specific "yield killer" in your current workflow. In the reduction of 7,8-dichloroquinoline to this compound (7,8-DCTHQ), yield loss almost always stems from a trade-off between reactivity (reducing the pyridine ring) and selectivity (preserving the C-Cl bonds).
Common Failure Modes:
| Symptom (LC-MS/NMR) | Diagnosis | Root Cause |
| Mass [M-35] or [M-70] | Dechlorination (Hydrodehalogenation) | Catalyst is too active for aryl chlorides (e.g., Pd/C). Reaction time too long. |
| Starting Material Remains | Incomplete Reduction | Catalyst poisoned by amine product. H₂ pressure too low. Steric hindrance from 8-Cl. |
| Mass [M+4] or [M+6] | Over-reduction | Hydrogenation of the benzene ring (decahydroquinoline formation). |
| Tarry/Polymerized Residue | Decomposition | Reaction temperature too high (>100°C) or unstable intermediates. |
The "Golden Route" Protocols
Based on the specific electronic and steric constraints of the 7,8-dichloro motif, standard Pd/C hydrogenation is not recommended due to rapid oxidative addition into the C-Cl bond. Choose one of the following optimized protocols.
Protocol A: Selective Hydrogenation with Platinum Oxide (Adam's Catalyst)
Best for: Standard laboratory setups with hydrogen lines/balloons.
Mechanism: Platinum (Pt) is significantly less active towards aryl chloride hydrogenolysis than Palladium (Pd) but retains high activity for pyridine ring reduction.
Step-by-Step Methodology:
-
Preparation: Dissolve 7,8-dichloroquinoline (1.0 eq) in Methanol (0.1 M concentration). Avoid ethanol if transesterification/solvolysis is observed, though rare.
-
Catalyst Loading: Add PtO₂ (Adam's Catalyst) (5-10 mol%).
-
Critical Note: Do not use pre-reduced Pt black; the in situ reduction of PtO₂ creates the active surface required for this specific selectivity.
-
-
Acid Additive: Add Concentrated HCl (1.0-1.1 eq).
-
Why? Protonation of the quinoline nitrogen activates the pyridine ring for reduction, allowing milder conditions that spare the C-Cl bonds. It also traps the product as the hydrochloride salt, preventing amine poisoning of the catalyst.
-
-
Hydrogenation: Purge with N₂, then introduce H₂ (Balloon pressure or 1-3 bar). Stir vigorously at Room Temperature .
-
Monitoring: Check LC-MS at 1 hour and 3 hours. Stop immediately upon consumption of starting material.
-
Workup: Filter catalyst over Celite. Concentrate. Basify with NH₄OH to liberate the free base if needed, or isolate as the HCl salt (often more stable).
Protocol B: Metal-Free Transfer Hydrogenation (The "High-Fidelity" Method)
Best for: High-value synthesis where dechlorination must be <1%.
Mechanism: Boron-catalyzed activation of hydrosilanes allows for the precise delivery of hydride to the pyridine ring without sufficient energy to cleave Ar-Cl bonds.
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon, dissolve 7,8-dichloroquinoline (0.5 mmol) in dry DCM or Toluene .
-
Catalyst: Add B(C₆F₅)₃ (Tris(pentafluorophenyl)borane) (2-5 mol%).
-
Reductant: Add Et₃SiH (Triethylsilane) or HBpin (Pinacolborane) (2.2 eq).
-
Reaction: Stir at Room Temperature for 12-24 hours.
-
Quench: Add 1M HCl or NaOH (aq) to hydrolyze the N-silyl intermediate.
-
Extraction: Extract with DCM. The product is obtained with >95% chemoselectivity for the tetrahydroquinoline.[1]
Visualizing the Chemistry
The following diagram illustrates the kinetic competition between the desired pathway and the yield-killing side reactions.
Figure 1: Reaction pathway analysis showing the critical divergence between selective reduction (Green) and hydrodehalogenation (Red).
Troubleshooting & FAQs
Q1: I am using Pd/C because I don't have PtO₂. Can I still save the yield?
-
Answer: It is risky. To improve yield with Pd/C:
-
Poison the catalyst: Add Thiophene (0.1 eq relative to Pd) or use Sulfided Pd/C . This occupies the highly active sites responsible for hydrogenolysis.
-
Lower the Pressure: Use strictly 1 atm H₂.
-
Stop Early: Do not wait for 100% conversion. Stop at 90-95% conversion to avoid the "dechlorination tail."
-
Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
-
Answer: You are likely experiencing Product Inhibition . The secondary amine formed (tetrahydroquinoline) is more basic than the starting material and binds strongly to the catalyst surface.
-
Fix: Run the reaction in Acetic Acid or add 1.0 eq of HCl (as described in Protocol A). Protonating the product prevents it from coordinating to the metal center.
-
Q3: Does the 8-position chlorine affect the reaction rate?
-
Answer: Yes. The 8-chloro substituent provides steric bulk near the nitrogen atom. This can hinder adsorption onto the catalyst surface if the molecule approaches "edge-on."
-
Implication: You may need slightly higher catalyst loading (5-10 mol%) compared to unsubstituted quinoline (1-2 mol%), but do not increase temperature to compensate, as this promotes dechlorination.
-
Q4: Can I synthesize this via cyclization instead of reduction?
-
Answer: Yes, and it is a valid strategy if you require 100% halogen integrity.
-
Route: React 2,3-dichloroaniline with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) and heat. This forms the ring de novo as a tetrahydroquinoline, completely bypassing the need for selective hydrogenation. Yields are typically 60-75%, but purity is often higher.
-
Summary of Key Data
| Parameter | Standard Pd/C | Optimized PtO₂ (Protocol A) | Transfer Hydrogenation (Protocol B) |
| Yield | 40-60% | 85-95% | 90-98% |
| Dechlorination | High (>20%) | Low (<2%) | Negligible (<0.1%) |
| Reaction Time | 1-2 h | 1-4 h | 12-24 h |
| Cost | Low | Moderate | High (Reagents) |
| Scalability | High | High | Moderate |
References
-
Selective Hydrogenation of Quinolines: Ren, Y., et al. "Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst."[2][3] New Journal of Chemistry, 2018, 42, 16694-16702.[2] Link
-
Metal-Free Reduction: Gandhamsetty, N., Park, S., & Chang, S. "Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes."[4] Synlett, 2017, 28, 2396-2400.[4] Link
-
Photocatalytic Method: "Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4-Tetrahydroquinolines Using Water as the Hydrogen Atom Donor." Chemistry - A European Journal, 2020. Link
-
Classic PtO2 Reduction: "Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline" (Analogous Protocol). PrepChem. Link
Sources
- 1. Study on the Selective Hydrogenation of Quinoline Catalyzed by Composites of Metal-Organic Framework and Pt Nanoparticles※ [sioc-journal.cn]
- 2. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
Minimizing dechlorination side reactions during tetrahydroquinoline reduction
The Chemoselectivity Paradox
Welcome to the Technical Support Center. Reducing a quinoline ring to a 1,2,3,4-tetrahydroquinoline (THQ) while preserving a chlorine substituent is a classic problem in organic synthesis. This reaction presents a "selectivity paradox":
-
The Challenge: The conditions required to reduce the electron-deficient pyridine ring (high pressure, active catalysts) are often the exact conditions that facilitate oxidative addition of the metal into the C-Cl bond, leading to hydrodehalogenation (dechlorination).
-
The Solution: You must decouple the reduction mechanism. Instead of relying solely on surface-based catalytic hydrogenation (which attacks C-Cl bonds), you should utilize Ionic Hydrogenation or Poisoned Heterogeneous Catalysts .
This guide provides two validated workflows to solve this specific issue.
Experimental Workflows
Method A: Ionic Hydrogenation (High Selectivity / Lab Scale)
Best for: Small to medium scale (mg to kg), high-value intermediates, and substrates with labile chlorines (e.g., 2- or 4-chloroquinolines).
The Science:
Unlike catalytic hydrogenation, which involves radical-like species on a metal surface, ionic hydrogenation relies on a stepwise Protonation + Hydride Transfer mechanism. The chlorine atom is electronically inert to hydride attack (
Protocol: Sodium Cyanoborohydride in Acetic Acid
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Ensure a nitrogen atmosphere (safety precaution against H2 byproduct).
-
Dissolution: Dissolve the chloroquinoline (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).
-
Note: The acid serves two roles: solvent and activator. It protonates the quinoline nitrogen (
), making the C=N bond susceptible to hydride attack.
-
-
Addition: Cool the solution to 15°C. Add Sodium Cyanoborohydride (
, 3.0 - 4.0 equiv) portion-wise or as a solution in minimal acetic acid.-
Caution:
is toxic. Work in a fume hood.
-
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Check LCMS for the M+3 peak (THQ product). If starting material remains, add 1.0 equiv more reductant.
-
-
Workup (Critical):
-
Quench carefully with water.
-
Basify to pH > 10 using NaOH or
(to liberate the free base THQ). -
Extract with DCM or Ethyl Acetate.
-
Safety: The aqueous waste contains cyanides. Treat with bleach (hypochlorite) before disposal.
-
Performance Data:
| Parameter | Ionic Hydrogenation ( | Catalytic Hydrogenation (Pd/C, |
| Ring Reduction Yield | >90% | >95% |
| Cl-Retention | >99% | <50% (without modifiers) |
| Reaction Time | 2–4 Hours | 12–24 Hours |
| Safety Profile | Toxic Reagents (Cyanide) | Flammable Gas ( |
Method B: Heterogeneous Catalysis (Scalable / Industrial)
Best for: Large scale (>1 kg), avoiding toxic boron waste, or when strictly using hydrogenation reactors.
The Science: Palladium (Pd) is notorious for catalyzing the hydrogenolysis of C-Cl bonds. To prevent this, you must use a metal with a lower affinity for oxidative addition to aryl chlorides (Platinum) or poison the catalyst surface to block the active sites responsible for dehalogenation.
Protocol: Sulfided Platinum on Carbon (Pt/C-S)
-
Catalyst Selection: Use 5% Pt/C (Sulfided) .
-
Why: Sulfur acts as a selective poison. It occupies the highly active "kink" sites on the metal surface where C-Cl bond cleavage typically occurs, leaving the planar sites available for
-stacking and reducing the quinoline ring.
-
-
Solvent System: Methanol with 1.0 equiv of HCl or Methanesulfonic Acid (MsOH).
-
Conditions:
-
Pressure: 10–20 bar (150–300 psi)
. -
Temperature: 40–60°C.
-
-
Procedure:
-
Load substrate, solvent, acid, and catalyst (2–5 wt% loading) into an autoclave.
-
Purge with
(3x), then (3x). -
Stir at high RPM (>800) to eliminate mass transfer limitations.
-
Mechanism & Decision Logic
The following diagrams visualize the divergent pathways of reduction and how to choose the correct method.
Figure 1: Mechanistic Competition (Selectivity)
Caption: Competition between oxidative addition (dechlorination) and ring activation (reduction).
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for optimizing reaction conditions.
Troubleshooting & FAQ
Q: I am seeing 15% dechlorination using Pd/C. Can I fix this without buying new catalysts? A: You can try "poisoning" your current Pd/C catalyst in situ. Add 0.1–0.5 mol% of Thiophene or Ethylenediamine to the reaction mixture. These additives bind to the highly active sites of the Palladium, potentially suppressing the C-Cl cleavage while allowing the easier ring reduction to proceed. However, switching to Pt/C (sulfided) is the more robust solution.
Q: Why is Acetic Acid preferred over HCl in the borohydride method? A: Selectivity. Strong mineral acids like HCl can degrade the borohydride too quickly (releasing H2 gas wastefully) before it reduces the quinoline. Acetic acid provides a "buffered" proton source that balances the stability of the borohydride reagent with the activation of the quinoline ring.
Q: My reaction stalls at the dihydroquinoline intermediate. A: This is common. The first reduction (quinoline to dihydroquinoline) is faster than the second (dihydro to tetrahydro).
-
Fix (Catalytic): Increase temperature to 60°C.
-
Fix (Ionic): Add a fresh portion of reductant (
) and ensure the pH is sufficiently acidic to protonate the enamine intermediate.
Q: Can I use NaBH4 instead of NaBH3CN?
A: Yes, but with caution.
References
-
Selective Hydrogenation of Halonitrobenzenes (Analogous Chemistry)
- Greenfield, H., & Dovell, F. S. (1964). Catalytic hydrogenation of halonitrobenzene compounds.
- Relevance: Establishes the use of sulfided catalysts and nickel/platinum systems to prevent dehalogen
-
Ionic Hydrogenation Mechanism
- Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media. Synthesis.
- Relevance: Foundational text on using Borohydride/Carboxylic acid systems for indole and quinoline reduction.
-
(See section on acidic media/mechanism).
-
Transfer Hydrogenation with Hantzsch Esters
-
Wang, D., et al. (2014). Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester. Chemical Communications.[7]
- Relevance: Demonstrates metal-free, high-selectivity reduction of quinolines preserving sensitive groups.
-
-
Metal-Free Boron Catalysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 4. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline Salts: An In-Silico and Analog-Based Approach
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required for the structural characterization of 7,8-dichloro-1,2,3,4-tetrahydroquinoline and its salts. As of the time of this publication, a definitive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources has revealed a notable absence of single-crystal X-ray diffraction data for any salt of this compound.[1][2][3]
This document, therefore, serves a dual purpose. Firstly, it outlines a robust, logical workflow for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of these target compounds, providing a blueprint for future research in this area. Secondly, in the absence of direct experimental data, it presents a comparative analysis of alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC). By leveraging data from structurally related analogs, this guide offers valuable insights into the expected outcomes and interpretive nuances of each technique.
The Significance of this compound
Substituted tetrahydroquinolines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The specific substitution pattern of this compound suggests potential modulation of its physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The formation of salts is a common strategy to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). A thorough understanding of the three-dimensional structure of these salts at the atomic level, as provided by X-ray crystallography, is paramount for establishing structure-activity relationships (SAR) and for rational drug design.
Part 1: The Crystallographer's Workflow: A Roadmap to Crystal Structure Determination
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. The following sections detail the necessary experimental steps to achieve this for the salts of this compound.
Synthesis of the Parent Compound
Hypothetical Synthetic Protocol:
-
Starting Material: 7,8-dichloroquinoline.
-
Reduction: The reduction of the pyridine ring of the quinoline can be achieved through catalytic hydrogenation. A typical procedure would involve dissolving 7,8-dichloroquinoline in a suitable solvent like methanol or ethanol, followed by the addition of a catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C).
-
Reaction Conditions: The reaction would be carried out under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Formation of Salts and Crystallization
The formation of salts from the basic nitrogen of the tetrahydroquinoline ring is a straightforward acid-base reaction. The choice of acid is critical as it will influence the crystalline properties of the resulting salt. Common acids for salt formation include hydrochloric acid, hydrobromic acid, sulfuric acid, and various organic acids.
Experimental Protocol for Salt Formation and Crystallization:
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone).
-
Acid Addition: To this solution, add a stoichiometric amount of the desired acid (e.g., a solution of HCl in isopropanol). The salt may precipitate immediately.
-
Crystallization: To obtain single crystals suitable for X-ray diffraction, various crystallization techniques can be employed:
-
Slow Evaporation: The salt solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion: A solution of the salt is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the salt solution, reducing its solubility and promoting crystal growth.
-
Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled to room temperature or below.
-
Caption: Workflow for the formation and crystallization of this compound salts.
X-ray Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays in a diffractometer. The resulting diffraction pattern is used to determine the crystal structure.
Data Collection Parameters (Illustrative Example):
| Parameter | Typical Value |
| Diffractometer | Bruker APEX II CCD or similar |
| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | 100 K (to reduce thermal motion) |
| Data Collection Method | ω and φ scans |
| Structure Solution | Direct Methods (e.g., SHELXT) |
| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |
Part 2: A Comparative Guide to Alternative Analytical Techniques
In the absence of single-crystal X-ray data, a combination of other analytical techniques can provide significant structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[6][7][8][9][10]
-
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants. For this compound, one would expect to see signals corresponding to the aromatic protons and the aliphatic protons of the tetrahydroquinoline ring. The integration of these signals would confirm the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would indicate the number of chemically non-equivalent carbon atoms. The chemical shifts would be influenced by the presence of the chlorine atoms and the nitrogen atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the overall structure.
Expected ¹H NMR Features for this compound:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic | 6.5 - 7.5 | Doublets |
| -CH₂-N- | 3.0 - 3.5 | Triplet |
| -CH₂- | 2.5 - 3.0 | Multiplet |
| -CH₂-Ar | 2.7 - 3.2 | Triplet |
| -NH- | Broad signal, variable | Singlet |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can confirm the molecular weight and elemental composition.[11][12][13]
-
High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the parent ion, which can confirm the molecular formula C₉H₉Cl₂N.
-
Isotope Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of a molecule containing two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion peak (M⁺, M+2⁺, M+4⁺) with a specific intensity ratio. This provides definitive evidence for the presence of two chlorine atoms.[12]
Caption: Integrated workflow for the synthesis and characterization of novel chemical entities.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal properties of materials.[14][15][16][17][18]
-
TGA: This technique measures the change in mass of a sample as a function of temperature. For a salt of this compound, TGA can be used to determine the presence of solvent or water molecules in the crystal lattice (solvates or hydrates) by observing weight loss at specific temperatures. It can also indicate the decomposition temperature of the compound.
-
DSC: This technique measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions, such as melting, and can provide information about the purity of the sample. For different salt forms or polymorphs, DSC would show different melting points and thermal profiles.
Comparative Analysis of Techniques:
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, conformation, packing in the crystal lattice. | Unambiguous structural determination. | Requires single crystals of sufficient size and quality. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry. | Provides detailed structural information in solution. | Does not provide information on the solid-state packing. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, confirms molecular formula. | Does not provide information on the 3D structure or connectivity. |
| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, presence of solvates/hydrates, polymorphism. | Provides information on the solid-state properties and purity. | Does not provide direct structural information. |
Conclusion
While direct experimental X-ray crystallography data for this compound salts remains elusive, this guide provides a comprehensive framework for their future structural elucidation. The outlined protocols for synthesis, salt formation, and crystallization are based on established chemical principles and offer a clear path forward for obtaining the necessary single crystals. Furthermore, the comparative overview of alternative analytical techniques—NMR spectroscopy, mass spectrometry, and thermal analysis—equips researchers with the necessary tools to gain significant structural insights, even in the absence of a definitive crystal structure. The synergistic use of these techniques is crucial for a thorough characterization of these and other novel compounds in the drug discovery pipeline.
References
- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem.
- ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. PrepChem.com.
- PrepChem. (n.d.). Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. PrepChem.com.
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Purdue University Graduate School. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University.
- Preparation of Quinolinium Salts Differing in the Length of the Alkyl Side Chain. (n.d.). PMC.
- Google Patents. (n.d.). CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate.
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Taylor & Francis Online. (2008). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Taylor & Francis Online.
- Preparation and Properties of Quinoline. (n.d.).
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.
- SYNTHESIS OF QUINOLIZINE DERIVATIVES BY TR GOVINDACHARI, FAR AND BS THYAGARAJAN. (n.d.).
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic-Chemistry.org.
- PubChem. (n.d.). 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline. PubChem.
- PubChem. (n.d.). 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline. PubChem.
- ResearchGate. (2025). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Royal Society of Chemistry. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Royal Society of Chemistry.
- Chemistry LibreTexts. (2023).
- CCDC. (n.d.).
- The University of Manchester. (2004).
- Thermal analysis. (n.d.).
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. PubChem.
- PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem.
- ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity.
- CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). CETCO.
- ResearchGate. (n.d.). The thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) of the NMS catalyst {[1,4-DHPyrazine][C(CN)3]2}.
- University of Iowa. (n.d.).
Sources
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- 4. uop.edu.pk [uop.edu.pk]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
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- 17. cetco.com [cetco.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
7,8-Dichloro-1,2,3,4-tetrahydroquinoline proper disposal procedures
Topic: 7,8-Dichloro-1,2,3,4-tetrahydroquinoline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Zero-Compromise" Safety Protocol
Immediate Action Required:
-
Classify as: Halogenated Organic Waste (Strictly segregate from non-halogenated solvents).
-
Critical Incompatibility: Do NOT mix with oxidizing acids (Nitric, Chromic) or Nitrosating agents.[1] Risk of exothermic reaction or formation of potent carcinogens (N-nitrosamines).
-
Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if acidic impurities are present.
Chemical Profile & Hazard Identification
To dispose of this compound (7,8-DCTHQ) safely, you must understand the "Why" behind the protocols. This is not just "chemical waste"; it is a lipophilic, halogenated secondary amine .[1]
| Feature | Implication for Disposal |
| Secondary Amine | Basic nitrogen ( |
| Halogenated (Cl x2) | Must be incinerated at high temperatures (>1100°C) with acid gas scrubbing. Mixing with non-halogenated waste violates EPA/RCRA compliance and damages incinerators. |
| Lipophilicity | High skin absorption potential. Standard nitrile gloves may offer limited breakthrough time; double-gloving or laminate gloves are recommended for pure substance handling. |
| Aquatic Toxicity | Zero tolerance for drain disposal. Even trace amounts can disrupt aquatic ecosystems due to long-term persistence. |
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, the material must be chemically stable.[1]
The Segregation Logic (Decision Tree)
The following logic ensures you select the correct waste stream, preventing dangerous cross-reactivity and regulatory fines.
Figure 1: Waste stream decision logic for 7,8-DCTHQ.[1] Note that mixing halogenated compounds into non-halogenated solvents usually reclassifies the entire mixture as halogenated waste.
Detailed Disposal Protocols
Protocol 3.1: Handling Reaction Mixtures (Quenching)
Use this if 7,8-DCTHQ is in a mixture with reagents (e.g., acid chlorides, strong acids).[1]
-
Cooling: Place the reaction vessel in an ice bath (
). -
Neutralization:
-
Slowly add saturated Sodium Bicarbonate (
) or 1M NaOH to adjust pH to 7–9. -
Why? This liberates the free amine. While the salt form is water-soluble, the free amine is organic-soluble, allowing extraction into the organic waste phase for proper incineration.[1]
-
-
Phase Separation: Extract the organic layer containing 7,8-DCTHQ.
-
Drying: Dry over
or . -
Disposal:
Protocol 3.2: Disposal of Pure Solid/Oil
Use this for expired shelf stock or isolated intermediates.
-
Dissolution (Preferred): Dissolve the solid in a minimal amount of Dichloromethane (DCM) or Chloroform.
-
Reasoning: Liquid injection incineration is often more efficient and cheaper than solid pack incineration.
-
-
Container: Transfer to a dedicated Halogenated Waste carboy (HDPE or Glass).
-
Labeling:
Chemical Compatibility Matrix
Improper mixing in waste drums is a leading cause of laboratory fires. Consult this matrix before adding 7,8-DCTHQ to a communal waste container.
| Substance Class | Compatibility | Mechanism of Failure |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Ideal carrier solvents.[1] |
| Non-Halo Solvents (Acetone, Methanol) | Compatible | Safe chemically, but renders the whole volume "Halogenated" (expensive).[1] |
| Strong Acids ( | Incompatible | Exothermic acid-base reaction.[1] Heat generation may pressurize containers. |
| Oxidizing Acids ( | DANGER | Violent oxidation. Potential for nitration of the aromatic ring or amine. |
| Nitrosating Agents ( | DANGER | Forms N-nitroso-7,8-dichloro-1,2,3,4-tetrahydroquinoline (Likely Carcinogen).[1] |
| Acid Chlorides | Incompatible | Rapid acylation releasing HCl gas. |
Emergency Spill Response
Scenario: A 100mL bottle of 7,8-DCTHQ drops and shatters.
-
Evacuate & Ventilate: Clear the immediate area. The compound is an irritant; inhalation of aerosols must be avoided.
-
PPE Upgrade:
-
Gloves: Silver Shield/Laminate (Best) or Double Nitrile (Good).
-
Respiratory: If dust/aerosol is present, use N95 or P100 respirator.[1]
-
-
Containment:
-
If Liquid: Surround with vermiculite or polypropylene absorbent pads. Do not use sawdust (combustible).
-
If Solid: Cover with wet paper towels to prevent dust generation, then scoop.[1]
-
-
Decontamination:
-
Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe.
-
Note: Do not use bleach immediately if the spill is concentrated, as chlorinated amines can form unstable chloramines.[1]
-
-
Disposal of Debris: All spill debris (gloves, pads, glass) goes into a Solid Hazardous Waste bucket/bag. Label as "Debris contaminated with Halogenated Amines."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Focus on 40 CFR 261.31 - F-List Wastes). [Link][1]
-
PubChem. (2024). 1,2,3,4-Tetrahydroquinoline Compound Summary. National Library of Medicine. (Used for structural analog toxicity and physical property inference). [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
